molecular formula C23H24ClN3O3 B2567440 3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-15-4

3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2567440
CAS RN: 1021032-15-4
M. Wt: 425.91
InChI Key: WGMUMJLEHMRUPG-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic core, which is a type of cyclic compound where two rings share a single atom . The spirocyclic core in this compound is a “1,3,8-triazaspiro[4.5]decane” moiety, which suggests the presence of three nitrogen atoms in the ring system .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a spirocyclic core. The presence of nitrogen atoms within the ring system would likely impart some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The benzyl and propanoyl groups could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Antimicrobial and Detoxification Applications

N-Halamine precursors, similar in structural motif to the specified compound, are utilized for antimicrobial and detoxification purposes. For instance, a study involving N-halamine-coated cotton showcased its efficacy in antimicrobial activities against Staphylococcus aureus and Escherichia coli O157:H7. The chlorinated swatches from this study were also effective in oxidizing a simulant of chemical mustard to a less toxic derivative, demonstrating its potential in detoxification applications (Ren et al., 2009).

Anticonvulsant Activity

Derivatives of azaspiro[4.5]decane, which share a resemblance with the queried compound, have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These compounds have shown promise in the Maximum Electroshock Seizure (MES) test, indicating potential anticonvulsant activities (Obniska et al., 2006).

Crystal Packing and Conformational Preferences

Investigations into the crystal packing and conformational preferences of cyclohexane-spirohydantoin derivatives, which include halogenated benzoyl groups, have provided insights into the structural behavior of such compounds. These studies are crucial for understanding the molecular basis of the physicochemical properties and potential reactivity or interactions of similar compounds (Lazić et al., 2022).

Fluorinated Derivatives for Anticonvulsant Activity

Another study focused on fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, assessing their anticonvulsant activity. These findings highlight the role of specific substituents in enhancing the anticonvulsant effectiveness of the compounds, indicating the potential for chemical modifications to tailor therapeutic activity (Obniska et al., 2006).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its potential uses and biological activity, as well as optimizing its synthesis .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c24-19-9-6-18(7-10-19)16-27-21(29)23(25-22(27)30)12-14-26(15-13-23)20(28)11-8-17-4-2-1-3-5-17/h1-7,9-10H,8,11-16H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMUMJLEHMRUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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